molecular formula C13H16N2O7 B12078734 5-(4-Hydroxybutyn-1-yl)uridine

5-(4-Hydroxybutyn-1-yl)uridine

Cat. No.: B12078734
M. Wt: 312.27 g/mol
InChI Key: JOODRRAZXIYEBW-UHFFFAOYSA-N
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Description

5-(4-Hydroxybutyn-1-yl)uridine is a biomedical compound with significant potential as an antiviral agent. It demonstrates remarkable activity against viral infections, making it a promising candidate for therapeutic management of ailments such as HIV, influenza, and herpes. The compound’s unique structure and properties have garnered attention in the field of drug development and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxybutyn-1-yl)uridine typically involves the following steps:

    Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.

    Alkylation: The hydroxyl group of uridine is alkylated with 4-hydroxybutyn-1-yl bromide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process likely involves optimization of the synthetic route mentioned above to achieve higher yields and purity, along with scaling up the reaction conditions to industrial levels.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxybutyn-1-yl)uridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of various substituted uridine derivatives.

Scientific Research Applications

5-(4-Hydroxybutyn-1-yl)uridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and interactions with enzymes.

    Medicine: Investigated for its antiviral properties and potential therapeutic applications in treating viral infections like HIV, influenza, and herpes.

    Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxybutyn-1-yl)uridine involves its incorporation into viral RNA, leading to the disruption of viral replication. The compound targets viral polymerases and inhibits their activity, thereby preventing the synthesis of viral RNA and subsequent viral proliferation. This mechanism is similar to other nucleoside analogs used in antiviral therapy.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouridine: Another nucleoside analog with antiviral properties.

    5-Iodouridine: Known for its antiviral and anticancer activities.

    5-Bromouridine: Used in research for its ability to incorporate into RNA and DNA.

Uniqueness

5-(4-Hydroxybutyn-1-yl)uridine stands out due to its unique alkyne functional group, which imparts distinct chemical properties and reactivity. This structural feature enhances its antiviral activity and makes it a valuable compound in drug development and research.

Properties

Molecular Formula

C13H16N2O7

Molecular Weight

312.27 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(4-hydroxybut-1-ynyl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H16N2O7/c16-4-2-1-3-7-5-15(13(21)14-11(7)20)12-10(19)9(18)8(6-17)22-12/h5,8-10,12,16-19H,2,4,6H2,(H,14,20,21)

InChI Key

JOODRRAZXIYEBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#CCCO

Origin of Product

United States

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